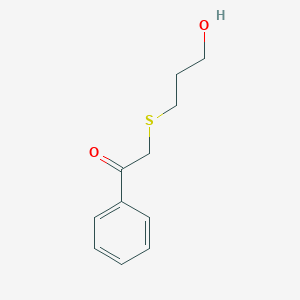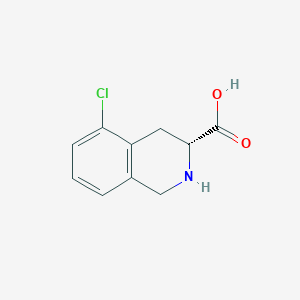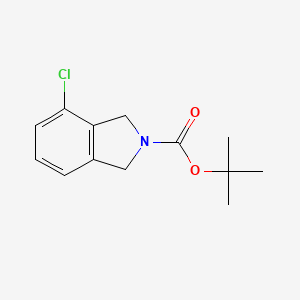
Tert-butyl 4-chloroisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-chloroisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 g/mol . It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloroisoindoline-2-carboxylate typically involves the reaction of 4-chloroisoindoline-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-chloroisoindoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of tert-butyl 4-aminoisoindoline-2-carboxylate or tert-butyl 4-thioisoindoline-2-carboxylate.
Reduction: Formation of tert-butyl 4-aminoisoindoline-2-carboxylate.
Oxidation: Formation of 4-chloroisoindoline-2-carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl 4-chloroisoindoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-chloroisoindoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The exact pathways involved can vary based on the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-aminoisoindoline-2-carboxylate
- Tert-butyl 4-thioisoindoline-2-carboxylate
- Tert-butyl 5-bromoisoindoline-2-carboxylate
Uniqueness
Tert-butyl 4-chloroisoindoline-2-carboxylate is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl 4-chloro-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABWULFLXIFKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492502.png)
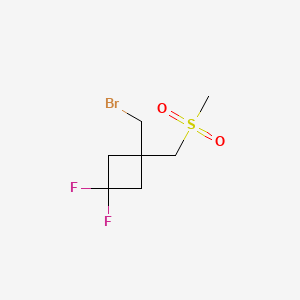
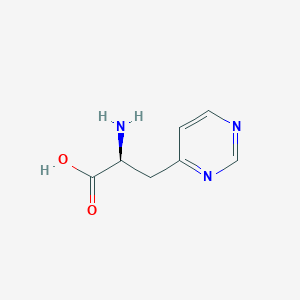
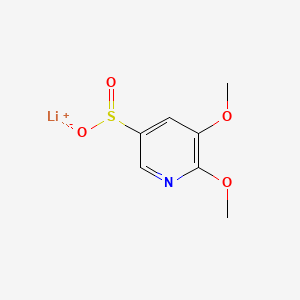

![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)

![rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13492538.png)

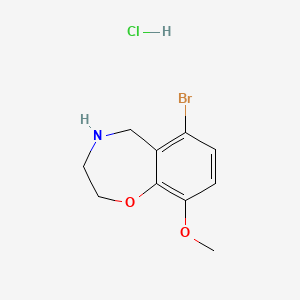
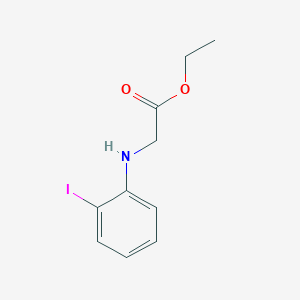
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13492567.png)
